molecular formula C15H18N4O4S B3002067 N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide CAS No. 1706279-82-4

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B3002067
CAS No.: 1706279-82-4
M. Wt: 350.39
InChI Key: NOFKUHNACSYSPK-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a piperidine ring, and an isoxazole ring, all connected through a sulfonyl and carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent, such as pyridine-3-sulfonyl chloride, under basic conditions.

    Isoxazole Formation: The isoxazole ring is formed through a cycloaddition reaction involving a nitrile oxide and an alkyne.

    Coupling Reaction: The final step involves coupling the sulfonylated piperidine intermediate with the isoxazole carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the isoxazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a lactam, while reduction of the sulfonyl group may yield a thiol derivative.

Scientific Research Applications

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with various biological targets.

    Biology: In biological research, it is used as a tool compound to study cellular pathways and protein interactions.

    Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-((1-(pyridin-2-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c20-15(14-3-7-18-23-14)17-10-12-4-8-19(9-5-12)24(21,22)13-2-1-6-16-11-13/h1-3,6-7,11-12H,4-5,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFKUHNACSYSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=NO2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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